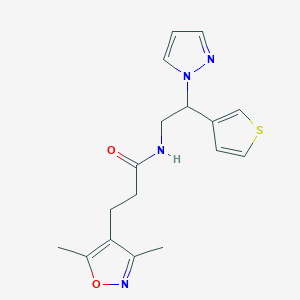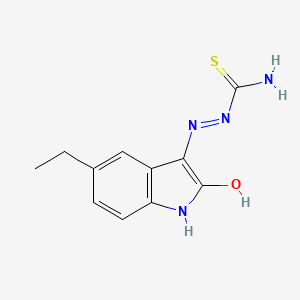![molecular formula C15H13N3O3 B2653966 2-methoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105245-15-5](/img/structure/B2653966.png)
2-methoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazole ring (a five-membered ring containing one oxygen atom and one nitrogen atom), a pyridine ring (a six-membered ring containing one nitrogen atom), and a benzamide group (a benzene ring attached to a carboxamide group). The methoxy group (-OCH3) and the methyl group (-CH3) are attached to the oxazole and pyridine rings, respectively.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. The oxazole and pyridine rings, for example, might undergo electrophilic substitution reactions. The benzamide group could participate in hydrolysis reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide and methoxy groups could enhance its solubility in polar solvents .
科学的研究の応用
Diagnostic Imaging Applications
Compounds with structural similarities to 2-methoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide have been investigated for their potential in diagnostic imaging. For instance, radiolabeled benzamides are explored for scintigraphic detection of melanoma metastases, leveraging their binding properties to visualize tumor spread. Studies have demonstrated the efficacy of these compounds in detecting cutaneous lesions, lymph node metastases, and some internal organ metastases, showcasing their diagnostic potential in oncology (Maffioli et al., 1994).
Receptor Binding Studies
Additionally, benzamides and related molecules are valuable in receptor binding studies, aiding in the understanding of receptor functions and their implications in various disorders. Their application extends to investigating the dopaminergic system and its association with neurological conditions. For example, research involving the specific binding of benzamides to sigma receptors, which are overexpressed in certain cancer cells, points to the potential use of these compounds in visualizing tumors and possibly assessing tumor proliferation (Caveliers et al., 2002).
Metabolic and Pharmacokinetic Research
Understanding the metabolism and pharmacokinetics of chemical compounds, including benzamides, is crucial for drug development and therapeutic application. Studies on the biodistribution, metabolism, and elimination pathways of these compounds provide essential insights into their safety, efficacy, and optimal use in clinical settings. For instance, the detailed analysis of the disposition and metabolism of specific radiolabeled compounds in humans highlights the comprehensive approach required to evaluate new diagnostic and therapeutic agents (Renzulli et al., 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methoxy-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-7-8-11-13(18-21-15(11)16-9)17-14(19)10-5-3-4-6-12(10)20-2/h3-8H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIZGGSHYJUZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2653886.png)




![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2653894.png)
![8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2653896.png)
![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2653897.png)


![4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride](/img/structure/B2653902.png)
![2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2653903.png)
